- Synthesis of novel anilinoquinolines as c-fms inhibitorsBioorganic & Medicinal Chemistry Letters, 2007, 17(22), 6257-6260,
Cas no 959860-85-6 (Cfms Receptor Inhibitor II)

Cfms Receptor Inhibitor II structure
商品名:Cfms Receptor Inhibitor II
CAS番号:959860-85-6
MF:C23H20N4O
メガワット:368.431104660034
MDL:MFCD28138115
CID:4672979
Cfms Receptor Inhibitor II 化学的及び物理的性質
名前と識別子
-
- cFMS Receptor Inhibitor II
- BUN60856
- 4-((3,4-dimethylphenyl)amino)-7-(pyridin-4-yl)quinoline-3-carboxamide
- 4-[(3,4-Dimethylphenyl)amino]-7-(4-pyridinyl)-3-quinolinecarboxamide
- 4-[(3,4-dimethylphenyl)amino]-7-(pyridin-4-yl)quinoline-3-carboxamide
- BCP31859
- BDBM50222555
- ZB1561
- 3-Quinolinecarboxamide, 4-[(3,4-dimethylphenyl)amino]-7-(4-pyridinyl)-
- 4-(3,4-dimethylphenylamino)-7-(pyridin-4-yl)
- 4-[(3,4-Dimethylphenyl)amino]-7-(4-pyridinyl)-3-quinolinecarboxamide (ACI)
- Cfms Receptor Inhibitor II
-
- MDL: MFCD28138115
- インチ: 1S/C23H20N4O/c1-14-3-5-18(11-15(14)2)27-22-19-6-4-17(16-7-9-25-10-8-16)12-21(19)26-13-20(22)23(24)28/h3-13H,1-2H3,(H2,24,28)(H,26,27)
- InChIKey: BIICXZWYHQOUEQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CN=C2C=C(C3C=CN=CC=3)C=CC2=C1NC1=CC=C(C)C(C)=C1)N
計算された属性
- せいみつぶんしりょう: 368.16371127 g/mol
- どういたいしつりょう: 368.16371127 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 535
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 80.9
- ぶんしりょう: 368.4
Cfms Receptor Inhibitor II 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5586-50 mg |
cFMS Receptor Inhibitor II |
959860-85-6 | 99.86% | 50mg |
¥6333.00 | 2022-04-26 | |
Ambeed | A1149117-250mg |
4-((3,4-Dimethylphenyl)amino)-7-(pyridin-4-yl)quinoline-3-carboxamide |
959860-85-6 | 99% | 250mg |
$504.0 | 2024-04-15 | |
ChemScence | CS-0046075-10mg |
cFMS Receptor Inhibitor II |
959860-85-6 | 99.80% | 10mg |
$250.0 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F876125-5mg |
cFMS Receptor Inhibitor II |
959860-85-6 | ≥99% | 5mg |
¥1,282.50 | 2022-01-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F876125-1mg |
cFMS Receptor Inhibitor II |
959860-85-6 | ≥99% | 1mg |
¥769.50 | 2022-01-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221415-500 µg |
cFMS Receptor Inhibitor II, |
959860-85-6 | 500µg |
¥857.00 | 2023-07-10 | ||
Ambeed | A1149117-50mg |
4-((3,4-Dimethylphenyl)amino)-7-(pyridin-4-yl)quinoline-3-carboxamide |
959860-85-6 | 99% | 50mg |
$208.0 | 2025-02-22 | |
Ambeed | A1149117-25mg |
4-((3,4-Dimethylphenyl)amino)-7-(pyridin-4-yl)quinoline-3-carboxamide |
959860-85-6 | 99% | 25mg |
$122.0 | 2025-02-22 | |
MedChemExpress | HY-112451-10mg |
cFMS Receptor Inhibitor II |
959860-85-6 | 99.80% | 10mg |
¥1900 | 2024-04-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5586-50mg |
cFMS Receptor Inhibitor II |
959860-85-6 | 99.86% | 50mg |
¥ 5810 | 2023-09-07 |
Cfms Receptor Inhibitor II 合成方法
合成方法 1
はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ; reflux
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; reflux
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; reflux
リファレンス
Cfms Receptor Inhibitor II Raw materials
Cfms Receptor Inhibitor II Preparation Products
Cfms Receptor Inhibitor II 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
959860-85-6 (Cfms Receptor Inhibitor II) 関連製品
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
推奨される供給者
atkchemica
(CAS:959860-85-6)Cfms Receptor Inhibitor II

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:959860-85-6)Cfms Receptor Inhibitor II

清らかである:99%/99%
はかる:100mg/50mg
価格 ($):318.0/187.0